molecular formula C13H15ClN2 B2925287 2-(4-Chlorophenyl)-2-(1-piperidyl)acetonitrile CAS No. 64661-38-7

2-(4-Chlorophenyl)-2-(1-piperidyl)acetonitrile

Cat. No.: B2925287
CAS No.: 64661-38-7
M. Wt: 234.73
InChI Key: PPYDNPHTHIAPTR-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-(1-piperidyl)acetonitrile is an organic compound that features a piperidine ring attached to a nitrile group and a chlorophenyl group

Scientific Research Applications

2-(4-Chlorophenyl)-2-(1-piperidyl)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2-(1-piperidyl)acetonitrile typically involves the reaction of 4-chlorobenzyl cyanide with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2-(1-piperidyl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens or nitrating agents.

Major Products

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted chlorophenyl derivatives.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-(1-piperidyl)acetonitrile involves its interaction with specific molecular targets. The piperidine ring and nitrile group can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-2-(1-morpholinyl)acetonitrile: Similar structure but with a morpholine ring instead of a piperidine ring.

    2-(4-Chlorophenyl)-2-(1-pyrrolidinyl)acetonitrile: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

Uniqueness

2-(4-Chlorophenyl)-2-(1-piperidyl)acetonitrile is unique due to the presence of the piperidine ring, which can impart different chemical and biological properties compared to its analogs

Properties

IUPAC Name

2-(4-chlorophenyl)-2-piperidin-1-ylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2/c14-12-6-4-11(5-7-12)13(10-15)16-8-2-1-3-9-16/h4-7,13H,1-3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPYDNPHTHIAPTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(C#N)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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